molecular formula C9H9BrN2O2 B2437258 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid CAS No. 1352200-92-0

5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid

Cat. No. B2437258
Key on ui cas rn: 1352200-92-0
M. Wt: 257.087
InChI Key: UCNNMSQQYOEFHX-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

The product was obtained starting from cyclobutanecarboxamidine (200 mg, 1.5 mmol) and mucobromic acid (180 mg, 0.7 mmol) according to the method described in intermediate A-4, step 1 as light brown solid (38 mg, 21%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
38 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([NH2:7])=[NH:6])[CH2:4][CH2:3][CH2:2]1.[C:8]([OH:16])(=[O:15])/[C:9](=[C:11](\[CH:13]=O)/[Br:12])/Br>>[Br:12][C:11]1[C:9]([C:8]([OH:16])=[O:15])=[N:6][C:5]([CH:1]2[CH2:4][CH2:3][CH2:2]2)=[N:7][CH:13]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CCC1)C(=N)N
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Step Three
Name
solid
Quantity
38 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=NC1)C1CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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